molecular formula C8H6ClNO2S B1430030 2-Chloro-6-methanesulfonylbenzonitrile CAS No. 1443981-55-2

2-Chloro-6-methanesulfonylbenzonitrile

Cat. No. B1430030
M. Wt: 215.66 g/mol
InChI Key: GIYQFIWMLBANSP-UHFFFAOYSA-N
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Description

2-Chloro-6-methanesulfonylbenzonitrile is a chemical compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 . It is commonly used in scientific research due to its excellent reactivity and versatility, making it valuable for synthesizing pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The InChI code for 2-Chloro-6-methanesulfonylbenzonitrile is 1S/C8H6ClNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

2-Chloro-6-methanesulfonylbenzonitrile is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Structural and Spectroscopic Studies

  • 1:1 Complex Analysis : The study by Binkowska et al. (2001) investigates the crystal structure of a 1:1 complex of a related compound, providing insights into its ionic structure and hydrogen bonding. This research offers valuable information for understanding the molecular interactions and structural properties of similar compounds, including 2-Chloro-6-methanesulfonylbenzonitrile (Binkowska et al., 2001).

Chemical Synthesis

  • Benzoxazole Synthesis : Kumar et al. (2008) describe a method for synthesizing 2-substituted benzoxazoles, indicating the potential use of related methanesulfonic acid compounds in the synthesis of diverse organic compounds (Kumar, Rudrawar, & Chakraborti, 2008).
  • Synthesis of Complex Structures : Galván et al. (2018) explore the synthesis and characterization of 2-chloroethyl(methylsulfonyl)methanesulfonate, which may guide the understanding of similar compounds like 2-Chloro-6-methanesulfonylbenzonitrile in terms of their structural and biological properties (Galván et al., 2018).

Photophysical Studies

  • Photochemical Transformations : Cristol et al. (1987) delve into photochemical transformations involving methanesulfonates, which could be pertinent for understanding the photoreactivity of 2-Chloro-6-methanesulfonylbenzonitrile (Cristol, Aeling, & Heng, 1987).

Molecular Structure Analysis

  • Crystal Structure Studies : Studies like those by Meunier-Piret et al. (1985) on the molecular structure of compounds like bis(chlorodiphenylstannyl)methane can inform the understanding of the molecular architecture of 2-Chloro-6-methanesulfonylbenzonitrile (Meunier-Piret, Meerssche, Jurkschat, & Gielen, 1985).

Microbial Metabolism

  • Methanesulfonic Acid Metabolism : The study by Kelly and Murrell (1999) on the microbial metabolism of methanesulfonic acid provides insights into the biological interactions and degradation pathways that may be relevant for 2-Chloro-6-methanesulfonylbenzonitrile (Kelly & Murrell, 1999).

properties

IUPAC Name

2-chloro-6-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQFIWMLBANSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methanesulfonylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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